molecular formula C21H22ClN5O2S B5260374 N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B5260374
M. Wt: 444.0 g/mol
InChI Key: QNMRQAPKCQAGKW-UHFFFAOYSA-N
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Description

N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfonamide group, which contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chloro-4-methylaniline and 4,6-dimethyl-2-aminopyrimidine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its amine derivatives.

    Substitution: The presence of chloro and methyl groups allows for nucleophilic substitution reactions, where nucleophiles like hydroxide ions can replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aromatic rings and substituents may interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-13-5-9-18(10-6-13)30(28,29)27-21(25-17-8-7-14(2)19(22)12-17)26-20-23-15(3)11-16(4)24-20/h5-12H,1-4H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMRQAPKCQAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=C(C=C2)C)Cl)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC(=C(C=C2)C)Cl)\NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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